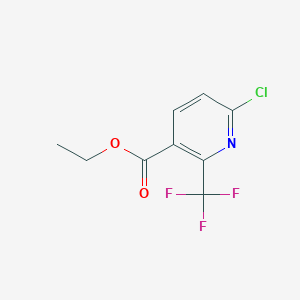

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate

説明

BenchChem offers high-quality Ethyl 6-chloro-2-(trifluoromethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-2-(trifluoromethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-6(10)14-7(5)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJHSTUAWOVLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate CAS number

Advanced Synthetic Applications of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate in Drug Discovery and Agrochemical Development

Executive Summary

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate (CAS: 261635-82-9) is a highly privileged, multi-functional fluorinated heterocyclic building block. In the modern landscape of chemical biology and crop protection, the strategic incorporation of trifluoromethyl ( CF3 ) groups is essential for enhancing metabolic stability, modulating lipophilicity, and improving membrane permeability. This technical whitepaper dissects the physicochemical logic, synthetic utility, and downstream applications of this specific nicotinate scaffold, providing self-validating methodologies for researchers in pharmaceutical and agrochemical development.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate lies in its highly tuned electronic environment. The strongly electron-withdrawing CF3 group at the C-2 position dramatically lowers the pKa of the pyridine nitrogen, reducing its basicity and mitigating unwanted off-target binding (e.g., hERG liability in pharmaceuticals). Concurrently, the synergistic electron-withdrawing effects of the CF3 group, the ester moiety at C-3, and the pyridine nitrogen highly activate the C-6 chlorine atom toward Nucleophilic Aromatic Substitution ( SNAr ).

Table 1: Physicochemical & Structural Data Summary

| Property | Value / Description |

| Chemical Name | Ethyl 6-chloro-2-(trifluoromethyl)nicotinate |

| CAS Registry Number | 261635-82-9 |

| Molecular Formula | C9H7ClF3NO2 |

| Molecular Weight | 253.61 g/mol |

| Electrophilic Hotspot | C-6 (Highly activated for SNAr reactions) |

| Lipophilic Modulator | C-2 Trifluoromethyl group (Enhances logP) |

| Functional Handle | C-3 Ethyl ester (Permits hydrolysis, amidation, or reduction) |

Synthetic Workflows and Mechanistic Causality

The de novo construction of the 2-(trifluoromethyl)pyridine core typically avoids direct fluorination due to safety and regioselectivity issues. Instead, the ring is constructed via the base-catalyzed condensation of acyclic fluorinated precursors (such as ethyl 3-amino-4,4,4-trifluorocrotonate) with malonate derivatives. This yields a 6-hydroxy-2-(trifluoromethyl)nicotinate intermediate.

To install the critical C-6 leaving group, the intermediate undergoes deoxychlorination using phosphorus oxychloride ( POCl3 ). The causality behind using POCl3 (often with a catalytic amount of DMF to form the Vilsmeier-Haack reagent) is to convert the tautomeric pyridone oxygen into a superior leaving group (phosphorodichloridate), which is subsequently displaced by chloride ions to yield the final product[1].

Figure 1: De novo synthetic workflow for CAS 261635-82-9 via cyclization and deoxychlorination.

Divergent Applications in Advanced Therapeutics and Crop Protection

The versatility of CAS 261635-82-9 has cemented its status as a cornerstone intermediate in two major industries:

-

Agrochemicals (Insecticides & Herbicides): The compound is a direct precursor to insecticidal azaindole carboxylic acid amides. By substituting the C-6 chlorine with an amine and subsequently cyclizing, researchers generate azaindoles that exhibit potent synergistic effects against agricultural pests[2]. Furthermore, it is utilized in the synthesis of pyridine ketones, which are highly effective pre- and post-emergence herbicides[3].

-

Pharmaceuticals (Glucocorticoid Receptor Modulators): In drug discovery, the scaffold is utilized to synthesize 2,3-diaryl- or heteroaryl-substituted 1,1,1-trifluoro-2-hydroxypropyl compounds. These complex molecules act as modulators of the glucocorticoid receptor, offering targeted anti-inflammatory therapies with reduced systemic side effects[1].

Figure 2: Divergent application pathways of CAS 261635-82-9 in agrochemical and pharma sectors.

Self-Validating Experimental Protocol: Nucleophilic Aromatic Substitution ( SNAr )

To demonstrate the utility of this scaffold, the following is a field-proven, self-validating protocol for the conversion of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate to Ethyl 6-amino-2-(trifluoromethyl)nicotinate—a critical first step in azaindole synthesis[2].

Objective: Regioselective amination at C-6 via SNAr .

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1.0 equivalent of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate (CAS 261635-82-9) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

-

Causality: DMF is selected because its high dielectric constant stabilizes the polar Meisenheimer complex transition state during the SNAr reaction, accelerating the rate of chlorine displacement.

-

-

Reagent Addition: Add 5.0 equivalents of aqueous ammonia (28% NH3 in H2O ).

-

Sealed Activation: Seal the reaction mixture in a pressure vessel (autoclave or heavy-walled glass tube) and heat to 90 °C for 12 hours.

-

Causality: Aqueous ammonia is highly volatile. Heating in an open or standard reflux system would result in the rapid loss of NH3 gas before the activation energy of the substitution is met. The sealed vessel maintains the necessary pressure and stoichiometric excess.

-

-

In-Process Control (IPC) & Validation: After 12 hours, cool the vessel and sample 10 µL for LC-MS analysis.

-

Self-Validation Metric: The reaction is deemed complete when the starting material peak ( m/z 253.6 [M+H]+ ) is ≤ 2% by UV integration, and the primary peak corresponds to the aminated product ( m/z 234.2 [M+H]+ ). Note: Monitor for a side-product at m/z 206.1, which indicates unwanted ester hydrolysis; if this exceeds 5%, reduce the temperature in future runs.

-

-

Workup: Pour the mixture into ice-cold distilled water to precipitate the product. Filter the resulting solid and wash with cold water to remove residual DMF and ammonium chloride salts. Dry under vacuum to yield the pure intermediate.

References

- Bayer CropScience AG (2014). Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides for use as insecticides and acaricides (Patent No. WO2014026984A1). Google Patents.

- Hoffmann-La Roche (2010). 2,3-Diaryl- or heteroaryl-substituted 1,1,1-trifluoro-2-hydroxypropyl compounds (Patent No. EP2411365B1). Google Patents.

- Novartis AG (2000). Pyridine ketones useful as herbicides (Patent No. WO2000015615A1). Google Patents.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2014026984A1 - Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides for use as insecticides and acaricides - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Chemical Properties of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern synthetic and medicinal chemistry. Its structure, featuring a pyridine core substituted with an ethyl ester, a chlorine atom, and a trifluoromethyl group, provides multiple reactive sites and imparts unique physicochemical properties. The strong electron-withdrawing nature of the trifluoromethyl and chloro substituents significantly influences the reactivity of the pyridine ring, making this compound a valuable intermediate for the synthesis of complex pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, anticipated spectroscopic profile, synthesis, reactivity, and applications, with a focus on its utility in drug discovery.

Chemical Identity and Structure

The unique arrangement of functional groups in Ethyl 6-chloro-2-(trifluoromethyl)nicotinate dictates its chemical behavior. The molecule is built upon a pyridine-3-carboxylate scaffold, with key substitutions at the C2 and C6 positions that activate the molecule for subsequent chemical transformations.

| Identifier | Value |

| CAS Number | 261635-82-9[1][2] |

| IUPAC Name | Ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate |

| Synonyms | ETHYL-6-CHLORO-2-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLATE[2] |

| Molecular Formula | C₉H₇ClF₃NO₂[2] |

| Molecular Weight | 253.61 g/mol [2] |

| SMILES | O=C(C1=CC=C(Cl)N=C1C(F)(F)F)OCC[2] |

| InChIKey | LNRKUADXMNKGSD-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are heavily influenced by its fluorinated and chlorinated nature. The trifluoromethyl group, in particular, enhances lipophilicity, a key parameter in drug design.[3]

| Property | Value / Description | Source |

| Physical State | Expected to be a powder, crystals, or solid.[4] | Similar Compounds |

| Purity | Commercially available at ≥98% purity.[2] | ChemScene[2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere.[1][4] | BLD Pharm, Sigma-Aldrich |

| logP (calculated) | 2.9305 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

Spectroscopic Profile (Anticipated)

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group.[5]

-

Aromatic Protons : Two doublets are anticipated in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between them would be characteristic of ortho-coupling (J ≈ 8 Hz).

-

Ethyl Group : A quartet (2H, δ ~4.4 ppm) for the methylene protons (-OCH₂-) and a triplet (3H, δ ~1.4 ppm) for the methyl protons (-CH₃) are expected, with a coupling constant of J ≈ 7 Hz.[6]

-

-

¹³C NMR Spectroscopy : The carbon spectrum will be characterized by the presence of the trifluoromethyl group, which causes a distinctive splitting pattern.

-

Carbonyl Carbon : A signal for the ester carbonyl carbon is expected around δ 164-168 ppm.

-

Aromatic Carbons : Signals for the pyridine ring carbons will appear in the δ 120-155 ppm range. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon : A prominent quartet signal for the CF₃ carbon is expected around δ 120-125 ppm, with a large C-F coupling constant (J ≈ 275 Hz).

-

Ethyl Group Carbons : Signals for the -OCH₂- and -CH₃ carbons are expected around δ 62 ppm and δ 14 ppm, respectively.

-

-

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight and elemental composition.

-

Molecular Ion (M⁺) : The molecular ion peak would be observed at m/z 253.

-

Isotopic Pattern : A characteristic M+2 peak at m/z 255, with an intensity approximately one-third of the M+ peak, would be present, confirming the presence of a single chlorine atom.

-

Fragmentation : Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) and the subsequent loss of carbon monoxide (CO, m/z 28).

-

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for its functional groups.

-

C=O Stretch : A strong absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹.

-

C-F Stretch : Strong, characteristic bands for the C-F bonds of the trifluoromethyl group would appear in the 1100-1350 cm⁻¹ region.

-

C-Cl Stretch : A band in the 600-800 cm⁻¹ region would indicate the C-Cl bond.

-

Aromatic C=C/C=N Stretch : Absorptions in the 1450-1600 cm⁻¹ range would correspond to the pyridine ring.

-

Synthesis and Reactivity

Synthetic Pathway

The most direct and logical synthesis for Ethyl 6-chloro-2-(trifluoromethyl)nicotinate is the esterification of its corresponding carboxylic acid precursor, 6-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 261635-83-0).[7] This transformation is typically achieved under acidic conditions, following the principles of Fischer esterification.

Exemplary Protocol: Fischer Esterification

-

Reaction Setup : To a solution of 6-chloro-2-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous ethanol (serving as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heating : Heat the mixture to reflux (approx. 78°C) and maintain for several hours. The reaction progress should be monitored by a suitable technique like TLC or LC-MS until the starting material is consumed.

-

Work-up : After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by flash column chromatography if necessary.

Chemical Reactivity

The reactivity of the compound is dominated by the electron-deficient nature of the pyridine ring. The combined electron-withdrawing effects of the ring nitrogen, the C2-trifluoromethyl group, and the C6-chloro group make the ring highly susceptible to nucleophilic attack.[8]

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C6 position is an excellent leaving group and is highly activated towards displacement by nucleophiles.[9][10] This SₙAr reaction is a cornerstone of its utility, allowing for the introduction of a wide variety of substituents (e.g., amines, alkoxides, thiols) at this position.[11][12] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Applications in Medicinal Chemistry and Drug Discovery

The strategic incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance key molecular properties.[13][14][15]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[3] This often leads to an increased half-life and improved pharmacokinetic profile of a drug candidate.

-

Lipophilicity and Permeability : The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and improve bioavailability.[3]

-

Binding Affinity : The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the entire molecule, potentially leading to stronger interactions (e.g., dipole-dipole or hydrogen bonding) with biological targets.[13]

As a building block, Ethyl 6-chloro-2-(trifluoromethyl)nicotinate is particularly valuable. The SₙAr reactivity at the C6 position allows for its use as a scaffold to generate large libraries of diverse compounds. For example, reaction with various amines can produce a series of 6-amino-substituted nicotinates, which can be further modified at the ester position to explore structure-activity relationships (SAR) for a given biological target. This approach is common in the development of kinase inhibitors and other targeted therapies.[16]

Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions are essential. While a specific safety data sheet for this exact compound is not universally available, data from closely related analogs provides a strong basis for hazard assessment.

-

Hazard Identification : Based on similar compounds like methyl 6-(trifluoromethyl)nicotinate and other chlorinated pyridines, the compound may be classified as:

-

Recommended Precautions :

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17][19]

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[17][18]

-

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]

-

Skin Contact : Immediately wash off with soap and plenty of water. Seek medical attention if irritation persists.[17][18]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[17][18]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

-

-

Storage :

Conclusion

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate is a high-value synthetic intermediate with significant potential for researchers in drug discovery and development. Its key chemical properties are defined by the trifluoromethyl group, which imparts metabolic stability and lipophilicity, and by the activated chloro group, which allows for versatile derivatization via nucleophilic aromatic substitution. A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements enables scientists to effectively leverage this powerful building block in the creation of novel and complex molecular architectures.

References

Click to expand

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Wikipedia. Trifluoromethyl group. Available from: [Link]

-

R Discovery. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

-

Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... Available from: [Link]

-

PubChemLite. Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate (C10H6ClF3N2O2). Available from: [Link]

-

Scribd. Nucleophilic Aromatic Substitution Insights. Available from: [Link]

-

Airgas. (2025, April 6). SAFETY DATA SHEET. Available from: [Link]

-

Caesar & Loretz GmbH. Safety data sheet. Available from: [Link]

-

Aaron Chemicals. (2024, November 1). Safety Data Sheet. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

EPA. 6-Chloro-2-(trifluoromethyl)nicotinic acid Properties. Available from: [Link]

-

Cheméo. Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Available from: [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]

-

PubMed. (2008, May 1). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Available from: [Link]

Sources

- 1. 261635-82-9|Ethyl 6-chloro-2-(trifluoromethyl)nicotinate|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate | 175277-73-3 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 17. fishersci.dk [fishersci.dk]

- 18. aaronchem.com [aaronchem.com]

- 19. caelo.de [caelo.de]

1H NMR spectrum of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate

Comprehensive 1 H NMR Spectral Analysis of Ethyl 6-Chloro-2-(trifluoromethyl)nicotinate: Structural Elucidation and Mechanistic Insights

Executive Summary & Chemical Context

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate (CAS: 261635-82-9) is a highly functionalized, electron-deficient pyridine derivative. It serves as a critical electrophilic building block in the synthesis of advanced agrochemicals—specifically herbicidally active pyrido-pyridine derivatives [2]—and pharmaceutical agents, such as emopamil-binding protein inhibitors [3].

Because of its dense functionalization (an ester, a trifluoromethyl group, and a halogen on a single heteroaromatic ring), verifying its structural integrity and purity via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step in drug development and chemical manufacturing [1]. This whitepaper provides an authoritative guide to interpreting the 1 H NMR spectrum of this molecule, detailing the causality behind its chemical shifts, coupling patterns, and the optimal experimental protocols for high-fidelity data acquisition.

Theoretical Framework: Electronic Effects on the Pyridine Scaffold

To accurately interpret the 1 H NMR spectrum, one must first understand the localized electronic environment of the 2,3,6-trisubstituted pyridine ring. Pyridine itself is an electron-deficient heteroaromatic system. The addition of three distinct substituents dramatically alters the local magnetic shielding tensors of the remaining protons at positions C-4 and C-5.

-

2-Trifluoromethyl ( −CF3 ) Group: Exerts a powerful inductive electron-withdrawing effect ( −I ). This pulls electron density away from the ring system, generally deshielding the aromatic protons.

-

3-Ethyl Ester ( −COOCH2CH3 ) Group: Operates via both inductive ( −I ) and resonance ( −M ) withdrawing effects. More importantly, the carbonyl double bond generates a strong magnetic anisotropy. Protons located in the spatial vicinity of the carbonyl oxygen (specifically H-4) are caught in the deshielding cone of this induced magnetic field, leading to a profound downfield shift.

-

6-Chloro ( −Cl ) Atom: Halogens present a mechanistic dichotomy. While electronegative ( −I effect), the lone pairs on the chlorine atom can donate electron density back into the π -system via resonance ( +M effect). For the proton at the ortho position (H-5), this +M effect partially counteracts the global electron withdrawal, resulting in relative shielding compared to H-4.

Logical mapping of electronic substituent effects on the pyridine ring protons H-4 and H-5.

1 H NMR Spectral Elucidation

When analyzed in deuterated chloroform ( CDCl3 ) at 400 MHz, Ethyl 6-chloro-2-(trifluoromethyl)nicotinate yields a clean, highly predictable first-order spectrum. The quantitative data is summarized in the table below.

Quantitative Data Summary

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |

| 8.15 | Doublet (d) | 8.2 | 1H | Pyridine H-4 |

| 7.60 | Doublet (d) | 8.2 | 1H | Pyridine H-5 |

| 4.42 | Quartet (q) | 7.1 | 2H | Ester −CH2− |

| 1.40 | Triplet (t) | 7.1 | 3H | Ester −CH3 |

Mechanistic Causality of the Spectral Profile

The Aliphatic Region (Ethyl Ester): The ethyl group presents a textbook A2X3 spin system.

-

The methyl protons ( −CH3 ) appear as a triplet at δ 1.40 ppm due to 3J coupling with the adjacent methylene protons ( n+1 rule, where n=2 ).

-

The methylene protons ( −CH2− ) appear as a quartet at δ 4.42 ppm. The extreme downfield shift of this aliphatic signal is caused by the direct attachment to the highly electronegative ester oxygen, which strips electron density from the carbon, deshielding the attached protons.

The Aromatic Region (Pyridine Core): The pyridine ring contains only two adjacent protons, H-4 and H-5, resulting in an AX spin system characterized by two doublets.

-

H-4 ( δ 8.15 ppm): This proton is ortho to the ester group. As established in the theoretical framework, the magnetic anisotropy of the carbonyl group heavily deshields H-4, pushing it past the 8.0 ppm mark.

-

H-5 ( δ 7.60 ppm): Located ortho to the chlorine atom, H-5 benefits from the +M resonance donation of the halogen's lone pairs. This localized increase in electron density shields H-5, causing it to resonate significantly upfield of H-4.

-

Coupling Constant ( 3J=8.2 Hz): The 8.2 Hz value is the hallmark of an ortho coupling interaction within a 6-membered heteroaromatic ring. The exact matching of the J -values between the δ 8.15 and δ 7.60 signals mathematically proves they are adjacent on the same ring system.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards in analytical chemistry, an NMR protocol must be a self-validating system. The following methodology guarantees quantitative accuracy and prevents artifactual misinterpretation.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 5–10 mg of high-purity Ethyl 6-chloro-2-(trifluoromethyl)nicotinate in 0.6 mL of CDCl3 . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal zero-point reference.

-

Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube. Causality: Particulate matter distorts the local magnetic field ( B0 ), leading to broad lines and loss of J -coupling resolution.

-

Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune the probe specifically to the 1 H resonance frequency to maximize the Signal-to-Noise Ratio (SNR).

-

Locking and Shimming: Lock the spectrometer to the deuterium ( 2H ) signal of the CDCl3 solvent. Perform rigorous gradient shimming along the Z-axis. Causality: Perfect field homogeneity is required to cleanly resolve the 7.1 Hz quartet of the methylene group.

-

Data Acquisition: Use a standard 1D 1 H pulse sequence (e.g., zg30). Set the number of scans (ns) to 16. Critical Step: Set the relaxation delay ( d1 ) to at least 2.0 seconds. Causality: A sufficient d1 ensures complete longitudinal ( T1 ) relaxation of all protons. If d1 is too short, the integration ratio between the aromatic (1H) and aliphatic (3H) signals will be artificially skewed.

-

Processing & Validation: Apply a Fourier Transform, followed by zero- and first-order phase correction. Perform a baseline correction before integrating.

Step-by-step workflow for high-fidelity 1H NMR sample preparation and spectral acquisition.

Self-Validating Quality Control

To trust the acquired spectrum, the system must self-validate. The total integration of the aliphatic region (5 protons: 2H + 3H) must mathematically equal exactly 2.5 times the integration of the aromatic region (2 protons: 1H + 1H). Any deviation from this 5:2 ratio indicates either incomplete T1 relaxation, the presence of overlapping impurities, or degradation of the sample (such as hydrolysis of the ethyl ester into the corresponding nicotinic acid). Furthermore, the exact alignment of the residual CHCl3 peak at δ 7.26 ppm and the TMS peak at δ 0.00 ppm confirms absolute chemical shift calibration.

References

- Google Patents. "CN108779107B - Herbicide." Google Patents Database.

- Google Patents. "WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof." Google Patents Database.

13C NMR Analysis of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate: Structural Deconstruction and Acquisition Protocols

Executive Summary

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate (CAS: 261635-82-9) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of advanced agrochemicals[1] and pharmaceutical active ingredients [3]. The presence of three distinct electron-withdrawing groups—a trifluoromethyl (-CF 3 ), an ethyl ester (-COOEt), and a chloro (-Cl) substituent—on a pyridine core creates a complex electronic environment. For researchers and drug development professionals, 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for confirming the regiochemistry and structural integrity of this intermediate.

This whitepaper provides an in-depth mechanistic deconstruction of the molecule's 13 C NMR profile, detailing the causality behind chemical shifts and heteronuclear spin-spin couplings, followed by a self-validating experimental protocol for optimal spectral acquisition.

Structural Deconstruction & Mechanistic Causality

The chemical shift of each carbon atom in Ethyl 6-chloro-2-(trifluoromethyl)nicotinate is governed by the interplay of inductive (-I) and mesomeric (+M / -M) effects exerted by the substituents on the inherently electron-deficient pyridine ring [2].

-

The Pyridine Core: The nitrogen atom in the ring exerts a strong -I effect, generally deshielding the α (C2, C6) and γ (C4) positions relative to the β (C3, C5) positions.

-

The Trifluoromethyl Group (-CF 3 ) at C2: Fluorine is highly electronegative. The -CF 3 group exerts a powerful -I effect, further deshielding C2. More importantly, the 100% natural abundance of spin-½ 19 F nuclei results in scalar coupling with the carbon atoms. The -CF 3 carbon itself splits into a massive quartet ( 1JCF≈275 Hz), while the adjacent C2 carbon splits into a smaller quartet ( 2JCF≈36 Hz).

-

The Ester Group (-COOEt) at C3: The carbonyl carbon is severely deshielded (~164.5 ppm) due to the double bond to oxygen. The ester group exerts both -I and -M effects, withdrawing electron density from the ring and deshielding the ortho (C2, C4) and para (C6) positions.

-

The Chloro Group (-Cl) at C6: Chlorine presents a classic mechanistic competition. Its electronegativity pulls electron density via the σ -bond (-I effect, deshielding C6), but its lone pairs can donate into the ring's π -system (+M effect, shielding the ortho position, C5). Consequently, C6 appears highly downfield (~154.0 ppm), while C5 remains relatively shielded (~126.5 ppm).

Electronic effects of substituents on the pyridine core of the nicotinate derivative.

Quantitative Data: 13 C NMR Peak Assignments

The following table summarizes the predicted 13 C NMR chemical shifts (in CDCl 3 at 298 K) based on empirical substituent additivity rules for functionalized pyridines and validated against analogous fluorinated heterocycles [2].

| Carbon Position | Predicted Shift (ppm) | Multiplicity | Coupling Constant ( JCF ) | Mechanistic Rationale |

| C=O (Ester) | 164.5 | Singlet | N/A | Highly deshielded carbonyl carbon; no adjacent NMR-active nuclei. |

| C6 (Pyridine) | 154.0 | Singlet | N/A | Deshielded by adjacent electronegative N and -Cl (-I effect). |

| C2 (Pyridine) | 146.5 | Quartet | 2JCF≈36 Hz | Deshielded by N and -CF 3 ; split by three equivalent 19 F nuclei. |

| C4 (Pyridine) | 141.0 | Singlet (broad) | 4JCF<1 Hz | Deshielded by para-N and ortho-ester group; negligible F-coupling. |

| C3 (Pyridine) | 129.0 | Singlet (broad) | 3JCF≈1−3 Hz | Shielded relative to C2/C4/C6, but shifted downfield by the attached ester. |

| C5 (Pyridine) | 126.5 | Singlet | N/A | Most shielded ring position (meta to N and ester); receives +M from Cl. |

| -CF 3 | 121.0 | Quartet | 1JCF≈275 Hz | Direct scalar coupling to three 19 F nuclei; strong -I effect. |

-OCH

2

| 62.5 | Singlet | N/A | Aliphatic carbon heavily deshielded by the adjacent ester oxygen. |

| -CH 3 (Ethyl) | 13.8 | Singlet | N/A | Standard aliphatic methyl group; highly shielded. |

Experimental Protocol for Fluorinated Pyridines

To ensure a self-validating and highly resolved 13 C spectrum—especially given the presence of multiple quaternary carbons and heteronuclear 19 F couplings—the following step-by-step methodology must be adhered to.

Phase 1: Sample Preparation

-

Solvent Selection: Dissolve 40–50 mg of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Homogenization: Vortex the NMR tube for 30 seconds to ensure complete dissolution. Particulate matter will degrade magnetic field homogeneity (shimming).

Phase 2: Spectrometer Setup & Acquisition

-

Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the broadband probe specifically to the 13 C resonance frequency (~100.6 MHz).

-

Parameter Optimization:

-

Spectral Width (SW): Set to at least 250 ppm (approx. 25,000 Hz) to ensure the highly deshielded ester carbonyl (~164 ppm) and the broad -CF 3 quartet are fully captured without fold-over artifacts.

-

Relaxation Delay (D1): Set D1 to 2.5 to 3.0 seconds . Causality: Quaternary carbons (C=O, C2, C3, C6, CF 3 ) lack attached protons, meaning they rely on inefficient dipole-dipole relaxation mechanisms. A longer D1 ensures these nuclei return to thermal equilibrium, preventing artificial signal attenuation.

-

Number of Scans (NS): Minimum of 512 scans to achieve an adequate Signal-to-Noise Ratio (SNR) for the quaternary quartets.

-

-

Decoupling Strategy:

-

Primary: Apply WALTZ-16 composite pulse decoupling on the 1 H channel to collapse all C-H couplings.

-

Secondary (Optional but Recommended): If the spectrometer is equipped with a triple-resonance probe, execute a 13 C{ 1 H, 19 F} experiment. Causality: Decoupling the fluorine channel will collapse the -CF 3 and C2 quartets into sharp singlets, definitively validating their assignments through signal enhancement (due to the Nuclear Overhauser Effect and multiplet collapse).

-

Phase 3: Data Processing

-

Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation. This suppresses high-frequency noise without severely compromising the resolution of the small 3JCF couplings at C3.

-

Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration of the quartets.

Step-by-step 13C NMR acquisition and processing workflow for fluorinated pyridines.

References

- Google Patents. "CN108779107B - Herbicide". Patent Literature on Substituted Pyridines.

Mechanistic Rationale: The Superiority of the TFMP-Nicotinate Core

Harnessing Trifluoromethylnicotinate Derivatives: A Technical Whitepaper on Scaffold Functionalization and Biological Target Modulation

As a Senior Application Scientist, I frequently encounter chemical scaffolds that promise broad utility but fail during late-stage optimization due to metabolic liabilities, poor membrane permeability, or off-target toxicity. The trifluoromethylnicotinate (TFMP-nicotinate) core is a rare exception—a privileged scaffold that systematically overcomes these hurdles. By strategically combining the electron-withdrawing, lipophilic nature of a trifluoromethyl group (-CF₃) with the versatile reactivity of a pyridine-3-carboxylate (nicotinate) ring, we can precisely engineer molecules that modulate targets ranging from viral enzymes to plant pathogens.

This whitepaper dissects the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental workflows required to successfully develop TFMP-nicotinate derivatives.

The biological efficacy of TFMP-nicotinate derivatives is not coincidental; it is driven by fundamental physicochemical causality. The introduction of the highly electronegative -CF₃ group fundamentally alters the electronic landscape of the pyridine ring[1].

-

Metabolic Resistance: The strong electron-withdrawing effect depletes electron density from the pyridine core, rendering it highly resistant to oxidative degradation by cytochrome P450 enzymes.

-

Target Affinity via σ-Hole Interactions: The polarized nature of the C-F bonds can participate in multipolar interactions and σ-hole tetrel bonding within the hydrophobic pockets of target proteins, significantly enhancing binding affinity[2].

-

Lipophilicity (LogP) Tuning: The bulky -CF₃ group increases the overall lipophilicity of the molecule, which is critical for crossing biological barriers, whether that is a human cell membrane or the waxy cuticle of a plant leaf[1].

Pharmaceutical and Agrochemical Target Modulations

The true power of the TFMP-nicotinate scaffold lies in its functionalization at the C2 (amino/arylamino) and C3 (ester/amide) positions.

Antiviral Activity: HIV-1 Reverse Transcriptase (RT) Inhibition

By functionalizing the C2 position with bulky arylamino groups, the scaffold acts as a potent allosteric inhibitor of the HIV-1 RT-associated RNase H function. Mechanistic Causality: The nicotinate ester acts as a hydrogen bond acceptor, while the bulky 2-arylamino group (e.g., 4-chloro or 4-methoxyphenyl) wedges into the hydrophobic allosteric pocket of RNase H. For instance,3 exhibit IC₅₀ values around 24 μM. Shifting the substituent on the aryl ring from the para to the ortho position causes a severe steric clash, leading to a precipitous drop in antiviral activity[3].

Anticancer Activity: Tubulin Polymerization Inhibition

When the C2 position is modified with an N-alkyl-N-(4-methoxyphenyl) group, the resulting tertiary amines become highly active tubulin polymerization inhibitors. Mechanistic Causality: The 4-methoxyphenyl moiety perfectly mimics the A-ring of colchicine. However, the size of the N-alkyl linker is the critical determinant of activity. A small methyl group allows the molecule to deeply penetrate the colchicine binding site on β-tubulin (IC₅₀ ~1.4 μM). Replacing the methyl with a bulky cyclopentyl group creates insurmountable steric hindrance, completely abolishing cytotoxicity against human tumor cell lines like A549 and KB[4].

Agrochemical Efficacy: Antibacterial & Insecticidal Action

In crop protection, converting the C3 ester to an amide containing sulfur moieties (thioether, sulfone, or sulfoxide) yields potent antibacterial agents against Xanthomonas oryzae (Xoo), a devastating rice pathogen. Mechanistic Causality: The oxidation state of the sulfur atom dictates target engagement.5 exhibit superior antibacterial activity (EC₅₀ = 83 mg/L) compared to their thioether counterparts because the highly polarized S=O bonds serve as superior hydrogen-bond acceptors within the bacterial enzyme's active site[5].

Quantitative Data Presentation

To facilitate cross-disciplinary comparison, the biological activities of key functionalized derivatives are summarized below.

Table 1: Biological Activity of Key TFMP-Nicotinate Derivatives

| Compound Class | Structural Modification | Primary Target / Application | Efficacy (IC₅₀ / EC₅₀) | Ref |

| 2-(Arylamino)-TFMP-nicotinates | C3 Ethyl Ester, C2 4-Chloroaryl | HIV-1 RT (RNase H) | IC₅₀ = 24.0 μM | [3] |

| N-Alkyl-N-Aryl-TFMP-amines | C2 N-Methyl-N-(4-methoxyphenyl) | Tubulin Polymerization | IC₅₀ = 1.4 – 1.7 μM | [4] |

| TFMP-Amides (Sulfones) | C3 Amide with Sulfone moiety | Xanthomonas oryzae (Xoo) | EC₅₀ = 83.0 mg/L | [5] |

Mandatory Visualization: SAR Logic

Figure 1: SAR and biological target modulation logic for trifluoromethylnicotinate derivatives.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical or biological causality.

Protocol A: Synthesis of N-Alkyl-TFMP-Nicotinate Derivatives

Objective: Synthesize methyl 2-(N-(4-methoxyphenyl)-N-methyl)amino-6-trifluoromethylnicotinate via SN2 alkylation.

-

Reaction Preparation: Dissolve the secondary amine precursor (methyl 6-chloro-2-[N-(4-methoxyphenyl)amino]-6-trifluoromethylnicotinate) in anhydrous DMF under an Argon atmosphere.

-

Causality: Anhydrous DMF is a polar aprotic solvent that stabilizes the transition state of the subsequent SN2 reaction without heavily solvating the nucleophile, thereby accelerating the reaction rate[4].

-

-

Deprotonation: Cool the vessel to 0 °C. Add Sodium Hydride (NaH, 60% oil suspension) in a 3.0 molar equivalent and stir for 1 hour.

-

Causality: NaH acts as a strong, non-nucleophilic base to deprotonate the secondary amine, generating a highly reactive amide anion. The 0 °C temperature prevents the degradation of the starting material.

-

-

Electrophilic Addition: Add Methyl Iodide (MeI) dropwise. Allow the mixture to slowly warm to room temperature over 2 hours.

-

Causality: MeI is an excellent electrophile. Dropwise addition controls the exothermic nature of the alkylation, preventing thermal runaway and side-product formation.

-

-

System Validation & Quality Control: Quench with ice water and extract with ethyl acetate. Before proceeding to biological evaluation, run a ¹H-NMR spectrum.

-

Validation Metric: The reaction is only considered successful if the ¹H-NMR spectrum shows a distinct new singlet at ~3.2 ppm, confirming the integration of the N-methyl group, and the complete disappearance of the N-H broad singlet.

-

Protocol B: High-Throughput In Vitro Tubulin Polymerization Assay

Objective: Quantify the IC₅₀ of TFMP-nicotinate derivatives on microtubule assembly.

-

Protein Preparation: Resuspend purified bovine brain tubulin (3 mg/mL) in ice-cold PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

-

Causality: PIPES maintains the optimal physiological pH. EGTA is critical because it chelates ambient calcium ions, which are potent natural inhibitors of tubulin polymerization. Mg²⁺ and GTP are mandatory cofactors for heterodimer assembly.

-

-

Compound Incubation: Dispense the TFMP-nicotinate derivative (e.g., Compound 8c) into a 96-well plate at varied concentrations (0.1 μM to 10 μM). Add the tubulin solution and incubate on ice for 15 minutes.

-

Causality: Cold pre-incubation allows the small molecule to reach thermodynamic binding equilibrium at the colchicine site before the polymerization process is triggered.

-

-

Thermal Initiation & Kinetic Measurement: Transfer the plate to a spectrophotometer pre-heated exactly to 37 °C. Continuously measure absorbance at 340 nm for 60 minutes.

-

Causality: Tubulin polymerization is an entropically driven, temperature-dependent process that only initiates at 37 °C. As microtubules form, the solution's turbidity increases, directly correlating with an increase in absorbance at 340 nm[4].

-

-

System Validation & Quality Control:

-

Validation Metric: The assay must include Paclitaxel (a known polymerization enhancer) and Combretastatin A-4 (a known inhibitor) as internal controls. Calculate the Z'-factor between the vehicle control and the Combretastatin A-4 wells. A Z'-factor > 0.5 validates that the assay has a robust dynamic range and the IC₅₀ data can be trusted.

-

References

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties Source: RSC Advances URL

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: J-Stage URL

- 2-(Arylamino)-6-(trifluoromethyl)

- Source: Journal of Agricultural and Food Chemistry (ACS Publications)

- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

Engineering the Fluorine Effect: Discovery and Synthesis of Novel Trifluoromethylated Heterocycles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

The Strategic Imperative of Trifluoromethylation in Drug Design

The incorporation of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone of modern drug discovery. The –CF₃ group profoundly alters the physicochemical properties of a target molecule: it enhances lipophilicity, improves metabolic stability by blocking cytochrome P450 oxidation sites, and increases binding affinity through strong stereoelectronic effects[1]. However, the direct, late-stage, and selective installation of this moiety onto complex heterocycles remains synthetically challenging.

As a Senior Application Scientist, I have structured this guide to dissect state-of-the-art methodologies—spanning continuous-flow chemistry, photoredox catalysis, and diazo-mediated cycloadditions. The objective is not merely to list reactions, but to provide actionable, self-validating protocols grounded in mechanistic causality.

Mechanistic Paradigms and Synthetic Strategies

Continuous-Flow Condensation-Cyclization

Traditional batch syntheses of trifluoromethylated N-fused heterocycles often require multi-step procedures with intermediate chromatographic isolation. This leads to material loss and thermal safety hazards due to the use of strong acids and mild bases[2]. Transitioning to a continuous-flow microreactor paradigm circumvents these limitations[3]. By utilizing trifluoroacetic anhydride (TFAA) and triethylamine (TEA) in a one-pot condensation-cyclization sequence, researchers can achieve precise control over thermodynamics, eliminate waste-generating workups, and safely scale the reaction[3].

Photoredox-Catalyzed C–H Trifluoromethylation

Visible-light photoredox catalysis has revolutionized late-stage functionalization. A breakthrough approach involves the use of a Co(III)–CF₃ complex that acts as both a chromophore and an organometallic reaction center[4]. Upon blue LED irradiation, the Co–CF₃ bond is activated, generating a highly reactive •CF₃ radical. This radical adds to unactivated arene or heteroarene C–H bonds, followed by a 2e⁻ redox cycle with Umemoto's reagent (S-(trifluoromethyl)dibenzothiophenium triflate) to close the catalytic loop[5].

Diazo Chemistry: Trifluorodiazoethane (CF₃CHN₂) Cycloadditions

For the de novo construction of trifluoromethylated rings, 2,2,2-trifluorodiazoethane serves as an indispensable dipole. It readily participates in[2+1], [3+2], and [3+3] cycloadditions, enabling the rapid assembly of functionalized 5- and 6-membered heterocycles from simple precursors like isatins and alkynes[6].

Experimental Methodologies & Self-Validating Protocols

Protocol A: Continuous-Flow Synthesis of Trifluoromethylated Imidazopyridines

Causality & Design: The use of a Hastelloy coil reactor ensures excellent heat transfer and chemical resistance against corrosive TFAA. Operating at 6 bar prevents the solvent (THF) from boiling at the optimal reaction temperature of 80 °C, driving the dehydrative cyclization to completion without intermediate degradation[2].

Step-by-Step Workflow:

-

Solution Preparation: Dissolve the amine precursor (0.133 mmol, 1.0 equiv) and TEA (0.43 mmol, 3.2 equiv) in 2.0 mL of anhydrous THF (Stream A)[3].

-

Reagent Preparation: Dissolve TFAA (0.37 mmol, 2.8 equiv) in 2.0 mL of anhydrous THF (Stream B)[3].

-

System Priming: Prime the continuous-flow system with pure THF to establish a stable baseline pressure of 6 bar using a back-pressure regulator.

-

Mixing & Reaction: Pump Stream A and Stream B at equal flow rates into a standard T-mixer. Route the combined flow through a 10 mL Hastelloy coil reactor maintained at 80 °C[3].

-

Collection & Validation (Self-Validating Step): Collect the reactor effluent. This protocol is designed for quantitative conversion (>99%); if in-line IR or LC-MS indicates the presence of starting material, it signals an immediate mechanical deviation (e.g., residence time/pump flow rate error or pressure drop)[2].

-

Isolation: Evaporate the solvent to yield the analytically pure trifluoromethylated imidazopyridine.

Protocol B: Photoredox Co-Catalyzed C–H Trifluoromethylation

Causality & Design: Umemoto's reagent acts as both the CF₃ source and the terminal oxidant. The Co(II) precatalyst undergoes oxidative addition with the reagent to form the photoactive Co(III)–CF₃ species. Excess substrate is used to outcompete the photodegradation pathway of the catalyst[5].

Step-by-Step Workflow:

-

Catalyst Loading: In a nitrogen-filled glovebox, charge a vial with the [(OCO)Co(II)L] precatalyst (5 mol %) and Umemoto's reagent (1.0 equiv)[4].

-

Substrate Addition: Add the heteroarene substrate (excess, e.g., 10–200 equiv depending on volatility and cost) in anhydrous acetonitrile[5].

-

Irradiation: Seal the vial, remove it from the glovebox, and irradiate with a 440 nm blue LED lamp at ambient temperature for 6 hours[5].

-

Quenching & Validation (Self-Validating Step): Monitor the reaction color. A shift from dark orange to olive-green indicates the successful formation of the active Co(III) species. Premature loss of this color indicates catalyst death via oxygen ingress or solvent quenching[5].

-

Purification: Concentrate the mixture and purify via flash column chromatography to isolate the CF₃-heteroarene.

Quantitative Data & Optimization

The transition from batch to continuous flow requires rigorous thermodynamic optimization. The following table summarizes the Design of Experiments (DoE) campaign that validates the parameters used in Protocol A.

Table 1: DoE for Continuous-Flow Imidazopyridine Trifluoromethylation [2]

| Temperature (°C) | Pressure (bar) | TFAA:TEA Stoichiometry | Isolated Yield (%) | Mechanistic Observation |

| -50 to 25 | 1 | 1.2 : 1.3 | < 20% | Insufficient thermal energy for dehydrative cyclization. |

| 80 | 1 | 1.2 : 1.3 | 80% | Near-optimal kinetics; solvent volatility causes minor instability. |

| 80 | 6 | 2.4 : 2.6 | > 99% (Quant.) | Elevated pressure suppresses boiling; excess reagents drive complete conversion. |

Visualizations

The following diagrams map the logical architecture of the described workflows.

Fig 1. Schematic logic of the continuous-flow condensation-cyclization reactor.

Fig 2. Visible-light photoredox catalytic cycle for C–H trifluoromethylation.

Conclusion

The synthesis of trifluoromethylated heterocycles has evolved from hazardous, low-yielding batch processes to highly sophisticated, scalable methodologies. By leveraging continuous-flow microreactors, chemists can manipulate extreme thermodynamic windows safely, while photoredox catalysis offers unprecedented precision for late-stage C–H functionalization. Adhering to the self-validating protocols outlined in this guide ensures high fidelity, reproducibility, and safety in the pursuit of next-generation fluorinated therapeutics.

References

-

[2] &[3] A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research (ACS). URL:[Link]

-

[6] Synthesis of trifluoromethylated heterocycles using trifluorodiazoethane. Chemical Communications (ResearchGate). URL:[Link]

-

[1] Trifluoromethylated heterocycles. Current Topics in Medicinal Chemistry (PubMed - NIH). URL:[Link]

-

[4] &[5] Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF₃ Complex. ACS Catalysis (PMC). URL:[Link]

Sources

- 1. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arodes.hes-so.ch [arodes.hes-so.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Physicochemical Profiling of Fluorinated Nicotinic Acids: A Strategic Guide for Lead Optimization

Introduction: The Fluorine Effect on the Nicotinic Acid Scaffold

Nicotinic acid (Vitamin B3) is a privileged structural motif in medicinal chemistry, serving as a fundamental precursor for NAD+/NADP+ biosynthesis and acting as an agonist for the high-affinity niacin receptor GPR109a 1. However, the native scaffold often suffers from rapid metabolic clearance and suboptimal membrane permeability.

The strategic incorporation of fluorine into the pyridine ring fundamentally alters the molecule's physicochemical landscape. The judicious incorporation of fluorine into organic compounds has become a critical tool for improving therapeutic efficacy, specifically by enhancing lipophilicity, blocking metabolically labile sites, and shifting the pKa to favor the neutral, membrane-permeable species at physiological pH 2. This whitepaper details the mechanistic causality behind these property shifts and provides field-proven, self-validating protocols for their quantification.

Quantitative Property Modulation

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows it to exert a profound inductive electron-withdrawing effect (-I) without introducing significant steric bulk.

When applied to nicotinic acids, this inductive effect pulls electron density away from the pyridine nitrogen, drastically reducing its basicity. Consequently, the molecule is less likely to be protonated at pH 7.4, increasing the fraction of the neutral species available for passive diffusion. Furthermore, the highly polarized C-F bond is significantly more lipophilic than a C-H bond, driving up the partition coefficient (LogP) and improving cellular uptake 3.

Table 1: Comparative Physicochemical Properties of Nicotinic Acid Derivatives

| Compound | Structural Modification | pKa (Acidic) | pKa (Basic) | LogP / LogKow | Key Property Shift |

| Nicotinic Acid | None (Parent) | ~4.75 | ~4.40 | ~0.36 | Baseline hydrophilicity. |

| 6-Fluoronicotinic Acid | 6-Fluoro substitution | ~4.60 | <3.00 | ~0.80 | Decreased basicity; widely used as a PET tracer precursor 4. |

| 5-(4-Fluorophenyl)nicotinic acid | 5-(4-Fluorophenyl) | 2.70 | 4.42 | 2.40 | Massive lipophilicity increase; enhanced membrane permeability 5. |

| 6-Chloro-2-(trifluoromethoxy)nicotinic acid | 2-OCF3, 6-Cl | <2.50 | <2.00 | >2.50 | Extreme metabolic stability due to the "super-halogen" -OCF3 group 6. |

Experimental Protocol 1: Self-Validating pKa and LogD Profiling

Causality for Method Selection: While UV-metric titrations are common, the strong inductive effect of fluorine can cause the UV absorption spectra of the protonated and deprotonated states to overlap, rendering optical determination unreliable. Potentiometric titration is chosen because it relies purely on thermodynamic H+ activity. For LogD, the extreme lipophilicity of polyfluorinated derivatives severely depletes the aqueous phase. Therefore, LC-MS/MS is mandatory over UV-Vis to provide the dynamic range necessary to quantify trace aqueous concentrations.

Step-by-Step Methodology

-

System Suitability & Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Run a blank titration using 0.15 M KCl to validate the absence of dissolved carbonate interference.

-

Potentiometric Titration (pKa Determination): Dissolve 2.0 mg of the fluorinated nicotinic acid in 50 mL of 0.15 M KCl. Causality: The background electrolyte maintains a constant ionic strength, preventing activity coefficient fluctuations that would otherwise skew the Bjerrum plot. Titrate with 0.5 M standardized KOH from pH 2.0 to 11.0 under a nitrogen blanket.

-

Biphasic Equilibration (LogD at pH 7.4): Pre-saturate n-octanol and pH 7.4 phosphate-buffered saline (PBS) together for 24 hours. Causality: Mutual saturation prevents solvent volume shifts during the actual extraction, which would introduce volumetric error.

-

Phase Partitioning: Spike the compound into the biphasic system (1:1 v/v) to a final concentration of 10 µM. Shake at 25°C for 60 minutes, then centrifuge at 3000 × g for 15 minutes to break any microemulsions.

-

LC-MS/MS Quantification & Self-Validation: Quantify the concentration in both the octanol ( Coct ) and aqueous ( Caq ) phases. Self-Validation Check: Calculate the mass balance: (Coct×Voct)+(Caq×Vaq) . If the recovery is <95% compared to the initial spike, the run is invalidated due to suspected precipitation or glassware adsorption.

Workflow for self-validating pKa and LogD determination of fluorinated nicotinic acids.

Impact on ADMET and Pharmacokinetics

The substitution of hydrogen for fluorine at the 6-position of the pyridine ring (e.g., 6-fluoronicotinic acid) strategically blocks the primary site of nucleophilic attack by aldehyde oxidase and oxidation by Cytochrome P450 (CYP450) enzymes. Because the C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond energy (~98 kcal/mol), the molecule becomes highly resistant to metabolic degradation, extending its biological half-life.

Mechanistic pathway of fluorine substitution driving favorable ADMET profiles.

Experimental Protocol 2: Assessing Metabolic Stability via Human Liver Microsomes (HLM)

Causality for Method Selection: To empirically prove that fluorination prevents phase I oxidation, an in vitro HLM assay is required. We utilize NADPH as an exogenous cofactor to initiate CYP450 activity. The inclusion of a minus-NADPH control is critical to differentiate true enzymatic metabolism from spontaneous chemical degradation in the buffer.

Step-by-Step Methodology

-

Microsome Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a suspension with a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Causality: Mg²⁺ is an essential catalytic cofactor required for the proper folding and function of CYP450 enzymes.

-

Compound Spiking: Spike the fluorinated nicotinic acid to a final concentration of 1 µM. Ensure the total organic solvent (e.g., DMSO) remains <0.1% v/v to prevent solvent-induced enzyme denaturation.

-

Initiation & Self-Validation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Self-Validation Check: Simultaneously run a parallel negative control lacking NADPH, and a positive control using Verapamil (a known high-clearance CYP substrate) to confirm the microsomes are enzymatically active.

-

Quenching & Extraction: At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting the enzymatic reaction while simultaneously extracting the analyte.

-

Analysis: Centrifuge the quenched plates at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).

Conclusion

The physicochemical profiling of fluorinated nicotinic acids demonstrates that targeted fluorine substitution is not merely a structural tweak, but a profound mechanistic overhaul of the molecule's ADMET profile. By leveraging the inductive electron withdrawal and high bond energy of fluorine, researchers can precisely tune pKa, maximize lipophilicity, and engineer metabolic resistance. Executing the self-validating protocols outlined in this guide ensures that these optimized properties translate reliably from in vitro assays to in vivo efficacy.

References

-

Title: 5-(4-Fluorophenyl)nicotinic acid Properties - EPA Source: epa.gov URL: [Link]

-

Title: Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL: [Link]

-

Title: Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a Source: nih.gov URL: [Link]

Sources

- 1. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 6-(3-Fluorophenyl)nicotinic acid | 582325-22-2 | Benchchem [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 6-Chloro-2-(trifluoromethoxy)nicotinic Acid|CAS 1221171-91-0 [benchchem.com]

Architecting Trifluoromethylpyridines (TFMPs): Advanced Synthesis Modalities and Mechanistic Rationale in Drug Discovery

Executive Summary

Trifluoromethylpyridine (TFMP) derivatives represent a privileged class of heterocyclic scaffolds in modern drug discovery and agrochemical development. The strategic installation of a trifluoromethyl (-CF3) group onto a pyridine ring profoundly modulates the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical whitepaper explores the physicochemical rationale behind TFMP integration and provides an authoritative, in-depth analysis of the three primary synthetic modalities used to construct these complex architectures: direct fluorination, building-block cyclocondensation, and late-stage cross-coupling.

The Physicochemical Paradigm of TFMPs

The1[1] creates a unique synergistic effect. The -CF3 group is highly electronegative, characterized by an 2[2]. When treated as a purely electron-withdrawing group during compound development, it significantly alters the electron density of the pyridine ring.

From a mechanistic standpoint, this electron deficiency lowers the pKa of the pyridine nitrogen, modulating its basicity to improve membrane permeability. Furthermore, the robust carbon-fluorine bonds block metabolic hotspots, shielding the molecule from rapid cytochrome P450-mediated oxidative degradation. Because of these distinct advantages, TFMPs serve as the core structural motif in 2[2] (e.g., flonicamid, sulfoxaflor) and numerous clinical-stage pharmaceuticals.

Strategic Synthesis Modalities: Mechanistic Rationale

As a Senior Application Scientist, selecting the appropriate synthetic route requires a strict evaluation of target complexity, scalability, and atom economy. The synthesis of TFMPs is categorized into three distinct modalities.

Direct Fluorination of Pyridine Precursors

For simple substitution patterns, direct fluorination of existing pyridine rings (e.g., 3-picoline) remains the industrial standard. A critical intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is synthesized via the chlorination of 3-picoline to form 2,3,5-DCTC, followed by a Swarts-type halogen exchange where2[2].

-

Causality & Experimental Choice: Why utilize vapor-phase over liquid-phase fluorination? Liquid-phase conditions frequently lead to over-chlorination and tar formation due to the highly exothermic nature of the halogen exchange. Vapor-phase reactors allow for precise thermal control, continuous flow, and immediate isolation of the volatile 2,3,5-DCTF, thereby maximizing yield and preventing product degradation.

Building Block Approach (Cyclocondensation)

When targeting highly functionalized TFMPs, constructing the pyridine ring de novo from CF3-containing acyclic precursors is preferred. A highly efficient method is the3[3] utilizing trifluoromethyl-α,β-ynones.

-

Causality & Experimental Choice: In this protocol, Zinc(II) bromide (ZnBr2) is explicitly chosen as a Lewis acid catalyst. It coordinates with the carbonyl oxygen of the CF3-ynone, increasing its electrophilicity. This lowers the activation energy required for the initial cascade Michael addition of a β-enamino ester, facilitating a smooth intramolecular cyclization with exceptional atom economy.

Late-Stage Trifluoromethylation & Cross-Coupling

For complex pharmaceutical intermediates, late-stage construction allows for rapid analog generation. A recent breakthrough involves the4[4].

-

Causality & Experimental Choice: Attempting this cyclization with only a copper catalyst (CuI) and a base yields no reaction. The deliberate addition of triphenylphosphine (PPh3) acts as the critical inflection point. PPh3 triggers a 4[4] with the vinyl azide, generating a highly nucleophilic vinyl iminophosphorane intermediate. This intermediate is subsequently trapped by the electrophilic CF3-ynone via a copper-accelerated 1,4-addition, culminating in an intramolecular cyclization that expels triphenylphosphine oxide (PPh3O).

Quantitative Data: Comparative Analysis of Synthetic Routes

| Synthesis Modality | Starting Materials | Key Reagents / Catalysts | Typical Yield Range | Atom Economy | Primary Application |

| Direct Fluorination (Vapor-Phase) | 3-Picoline | Cl2, HF | 60 - 80% | Moderate (Halogen waste) | Industrial scale-up (e.g., 2,3,5-DCTF) |

| Bohlmann-Rahtz Heteroannulation | CF3-α,β-ynones, β-enamino esters | ZnBr2 (15 mol%), Toluene | 75 - 92% | High (Water is main byproduct) | Polysubstituted TFMP building blocks |

| Cu-Catalyzed Cyclization | CF3-ynones, Vinyl azides | CuBr2 (10 mol%), PPh3, PMDETA | 45 - 85% | Moderate (Expels PPh3O, N2) | Late-stage pharmaceutical derivatives |

Experimental Protocols: Self-Validating Workflows

Protocol A: ZnBr2-Catalyzed Bohlmann-Rahtz Heteroannulation

This protocol is optimized for high atom economy and relies on Lewis acid activation to drive the cyclocondensation.

-

Preparation: Under an air atmosphere, charge a round-bottom flask with trifluoromethyl-α,β-ynone (0.5 mmol, 1.0 equiv) and β-amino-α,β-unsaturated ester (0.75 mmol, 1.5 equiv).

-

Catalyst Addition: Add zinc(II) bromide (ZnBr2) (0.075 mmol, 15 mol %) as the Lewis acid catalyst.

-

Solvent Selection: Suspend the mixture in anhydrous toluene (3.0 mL). Toluene is selected to provide a high-boiling, non-polar environment that continuously drives the condensation forward by facilitating water removal.

-

Reaction: Stir the reaction mixture at 110 °C in an oil bath for 8 hours. Monitor progression via Thin-Layer Chromatography (TLC).

-

Quenching & Extraction: Upon completion, dilute the mixture with ethyl acetate (5 mL) and wash with brine (5 mL) to quench the catalyst and remove water-soluble byproducts.

-

Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the polysubstituted trifluoromethylpyridine.

Protocol B: Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides

This protocol leverages an in-situ Staudinger-Meyer reaction to bypass the need for pre-synthesized nucleophiles.

-

Iminophosphorane Generation: In a flame-dried Schlenk tube, add vinyl azide (0.2 mmol, 1.0 equiv), PPh3 (52.4 mg, 0.4 mmol, 2.0 equiv), and anhydrous toluene (0.5 mL). Stir at room temperature for 30 minutes to allow the Staudinger-Meyer reaction to generate the vinyl iminophosphorane intermediate.

-

Catalyst Complexation: Introduce CuBr2 (4.5 mg, 0.02 mmol, 10 mol %) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (69.3 mg, 0.4 mmol, 2.0 equiv) dissolved in DMSO (0.5 mL). PMDETA acts as a multidentate ligand to stabilize the copper species.

-

Controlled Addition: Submerge the flask in an ice bath and slowly add CF3-ynone (0.3 mmol, 1.5 equiv). The ice bath is critical here to control the highly exothermic 1,4-addition step and prevent polymerization.

-

Cyclization: Remove the ice bath and stir the resulting mixture at room temperature for 12 hours.

-

Isolation: Quench the reaction with water, extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography to yield the 2,4-diaryl-6-trifluoromethylpyridine.

Mechanistic & Workflow Visualizations

Logical decision matrix for selecting optimal TFMP synthesis routes based on target complexity.

Mechanistic pathway of Cu-catalyzed CF3-ynone and vinyl azide cyclization via Staudinger-Meyer.

References

- Source: Journal of Pesticide Science (PMC)

- Title: Trifluoromethylpyridine: Its chemistry and applications Source: Research Outreach URL

- Title: Synthesis of Polysubstituted Trifluoromethylpyridines From Trifluoromethyl-α,β-ynones Source: The Journal of Organic Chemistry URL

- Title: Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides Source: The Journal of Organic Chemistry URL

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Reactivity of the Chlorine Atom in Ethyl 6-chloro-2-(trifluoromethyl)nicotinate: A Mechanistic and Synthetic Guide

Executive Summary

Ethyl 6-chloro-2-(trifluoromethyl)nicotinate (1)[1] is a highly functionalized pyridine scaffold widely utilized in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The molecule possesses a unique array of electron-withdrawing groups (EWGs) that collectively dictate its synthetic behavior. Understanding the electronic topography of this scaffold is critical for researchers aiming to functionalize the C6 position via nucleophilic aromatic substitution (S_NAr) or transition-metal-catalyzed cross-coupling ().

Electronic Topography: The Causality of C6 Reactivity

The extraordinary reactivity of the C6-chlorine bond is not coincidental; it is the direct result of synergistic electronic effects across the pyridine ring:

-

Ortho-Nitrogen Activation : The pyridine nitrogen (N1) is highly electronegative and sits ortho to the C6 position. It withdraws electron density via both inductive (-I) and resonance (-M) effects, creating a permanent partial positive charge at C6.

-

Para-Ester Resonance : The ethyl ester group at C3 is positioned para to the C6 chlorine. During a nucleophilic attack at C6, the resulting negative charge in the transition state is delocalized directly onto the carbonyl oxygen of the ester, dramatically lowering the activation energy.

-

Meta-Trifluoromethyl Induction : The -CF3 group at C2 exerts a powerful inductive pull (-I) that permeates the sigma framework of the ring, further depleting pi-electron density.

Because of this triply activated system, the C6-Cl bond is exceptionally electrophilic and primed for both direct displacement and oxidative insertion.

Pathway I: Nucleophilic Aromatic Substitution (S_NAr)

Mechanistic Insights

The S_NAr reaction proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack forming the Meisenheimer complex. Because the negative charge of this intermediate is stabilized by the N1 atom and the C3 ester, the reaction proceeds rapidly even under mild thermal conditions.

Caption: Diagram illustrating the S_NAr pathway via a stabilized Meisenheimer complex.

Protocol: C6 Amination

Objective: Synthesize Ethyl 6-(alkylamino)-2-(trifluoromethyl)nicotinate. Causality & Self-Validation: N,N-Dimethylformamide (DMF) is selected to stabilize the polar transition state. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing for the highly reactive electrophile. The protocol is self-validating via LC-MS mass shift tracking.

-

Reaction Setup: Charge a dry 50 mL round-bottom flask with Ethyl 6-chloro-2-(trifluoromethyl)nicotinate (1.0 eq, 2.0 mmol). Dissolve in anhydrous DMF (10 mL, 0.2 M).

-

Reagent Addition: Add DIPEA (2.5 eq, 5.0 mmol) followed by the desired primary or secondary amine (1.2 eq, 2.4 mmol).

-

Execution & Monitoring: Stir the mixture at 60 °C for 4–6 hours. Validate reaction progress via LC-MS. Self-Validation: The complete disappearance of the starting material mass (m/z 253.6) and the emergence of the product mass confirms conversion.

-

Workup & Isolation: Quench the reaction with distilled water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL). Causality: LiCl disrupts the DMF-water hydrogen bonding network, forcing residual DMF into the aqueous phase and preventing contamination of the final product.

-

Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Pathway II: Palladium-Catalyzed Cross-Coupling

Mechanistic Insights

While S_NAr is ideal for heteroatom nucleophiles, forming C-C bonds requires transition-metal catalysis. The electron-deficient nature of the C6-Cl bond lowers the HOMO energy of the arene, creating a kinetic barrier to oxidative addition by electron-poor palladium species. By utilizing bulky, electron-rich phosphine ligands, we artificially raise the electron density at the Pd(0) center, accelerating oxidative insertion into the stubborn C-Cl bond.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C6 position.

Protocol: Suzuki-Miyaura Coupling

Objective: Arylation of the C6 position to generate biaryl scaffolds, a common motif in 2[2]. Causality & Self-Validation: Pd(dppf)Cl2 is chosen because the bidentate dppf ligand enforces a cis-geometry on the Pd center, streamlining the transmetalation step. Water is included in the solvent matrix to hydrolyze the boronic acid into the reactive boronate species.

-

Reaction Setup: In a Schlenk flask, combine Ethyl 6-chloro-2-(trifluoromethyl)nicotinate (1.0 eq, 1.0 mmol), the desired Arylboronic acid (1.3 eq, 1.3 mmol), and K2CO3 (3.0 eq, 3.0 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq, 5 mol%).

-